This technical guide provides a comprehensive investigation into the serotonergic effects of 2-(4-chlorophenyl)piperazine dihydrochloride (pCPP), a compound of significant interest in neuropharmacology. As a key metabolite of the antidepressant trazodone, understanding the distinct pharmacological profile of pCPP is crucial for researchers, scientists, and drug development professionals.[1][2][3] This document delves into the molecular mechanisms, receptor interactions, and the subsequent physiological and behavioral outcomes associated with pCPP's activity within the serotonergic system. We will explore established in-vitro and in-vivo methodologies for characterizing its effects, offering detailed protocols and explaining the rationale behind experimental design. The aim is to equip researchers with the foundational knowledge and practical insights necessary to rigorously investigate the complex pharmacology of pCPP and similar compounds.
The serotonin (5-hydroxytryptamine, 5-HT) system is a cornerstone of neuroscience research, implicated in a vast array of physiological processes including mood, cognition, and sleep.[4] Consequently, molecules that modulate this system are of immense therapeutic and scientific interest. 2-(4-chlorophenyl)piperazine, more commonly encountered in its dihydrochloride salt form (pCPP), has emerged as a noteworthy compound due to its multifaceted interaction with serotonin receptors.
Initially recognized as the primary active metabolite of the antidepressant trazodone, pCPP itself exhibits a distinct and complex pharmacological profile.[1][2][3] Unlike its parent compound, pCPP demonstrates a range of agonist and antagonist activities at various serotonin receptor subtypes.[5] This dualistic nature makes it a valuable tool for dissecting the intricate roles of different 5-HT receptors in both normal and pathological states. Furthermore, its use in preclinical studies has provided insights into conditions like anxiety and obsessive-compulsive disorder (OCD).[6] This guide will systematically unravel the serotonergic effects of pCPP, from its fundamental receptor binding characteristics to its influence on complex behaviors.
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in experimental settings.
Table 1: Physicochemical properties of 2-(4-chlorophenyl)piperazine dihydrochloride.[7]
The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a critical factor for in-vitro and in-vivo experimental preparations.[8]
The serotonergic effects of pCPP are dictated by its binding affinity and functional activity at various 5-HT receptor subtypes. The serotonin receptor family is a large and diverse group of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), each mediating distinct downstream signaling cascades.[9][10]
The initial step in characterizing a compound's pharmacological action is to determine its affinity for a range of relevant receptors. This is typically achieved through competitive radioligand binding assays.
Table 2: Summary of pCPP's reported activity at key serotonin receptor subtypes. It's important to note that pCPP is often studied in the context of being a metabolite of trazodone, and its independent, comprehensive binding profile may require further dedicated investigation.
The mixed agonist-antagonist profile of pCPP underscores its complexity. For instance, its agonism at 5-HT2C receptors is thought to contribute to some of its anxiogenic and anorectic effects, while its activity at other receptors may modulate these or produce other physiological responses.[13]
The interaction of pCPP with its target receptors initiates a cascade of intracellular events. Understanding these signaling pathways is crucial for interpreting the compound's cellular and systemic effects.
A robust in-vitro experimental plan is the bedrock for understanding the molecular pharmacology of a compound like pCPP. These assays provide quantitative data on receptor affinity and functional activity in a controlled cellular environment.
While in-vitro assays are essential for understanding molecular interactions, in-vivo studies are necessary to determine the physiological and behavioral consequences of pCPP administration in a living organism.
2-(4-chlorophenyl)piperazine dihydrochloride is a pharmacologically complex molecule with a significant and multifaceted impact on the serotonergic system. Its mixed agonist-antagonist profile at various 5-HT receptor subtypes makes it a valuable tool for dissecting the intricate roles of these receptors in neurophysiology and behavior. A thorough understanding of its effects requires a multi-pronged approach, integrating in-vitro molecular pharmacology with in-vivo neurochemical and behavioral assessments.
Future research should aim to further delineate the complete receptor binding profile of pCPP, including its affinity for less-studied serotonin receptor subtypes. Investigating the downstream signaling consequences of its interactions with these receptors will also be crucial. Furthermore, exploring the effects of chronic pCPP administration is necessary to understand potential receptor adaptations and long-term behavioral changes, which has been initiated in some studies.[14] Ultimately, a comprehensive characterization of pCPP's serotonergic effects will not only enhance our understanding of this specific compound but also provide valuable insights into the broader functioning of the serotonin system and its role in neuropsychiatric disorders.
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Rotzinger S, Fang J, Baker GB. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug Metabolism and Disposition. 1998;26(6):572-575. [Link]
-
de-Almeida, J. A. S., de-Souza-E-Silva, M., Brandão, M. L., & Nobre, M. J. (2022). Meta-Chlorophenylpiperazine-Induced Behavioral Changes in Obsessive-Compulsive Disorder Research: A Systematic Review of Rodent Studies. Neuroscience and biobehavioral reviews, 132, 1044-1057. [Link]
-
Rotzinger, S., Fang, J., & Baker, G. B. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition, 26(6), 572-575. [Link]
-
ClinPGx. trazodone. [Link]
-
Steiner, J. A., Carneiro, A. M., & Blakely, R. D. (2014). Serotonin Transporter Ala276 Mouse: Novel Model to Assess the Neurochemical and Behavioral Impact of Thr276 Phosphorylation In Vivo. ACS chemical neuroscience, 5(10), 963–973. [Link]
-
Misiołek, K., Satała, G., Dróż-Różycka, A., Kuder, K. J., Podleśny-Głowiak, K., Latacz, G., ... & Bojarski, A. J. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080. [Link]
-
Spaethling, J. M., Piel, D., Dueck, H., Buckley, P. T., Morris, J. F., Fisher, S. A., ... & Eberwine, J. H. (2014). Serotonergic neuron regulation informed by in vivo single-cell transcriptomics. The FASEB Journal, 28(7), 2994-3005. [Link]
-
Venerosi, A., Cutuli, D., De-Giorgi, F., Ricceri, L., & Calamandrei, G. (2009). Effects of polychlorinated biphenyls on maternal odor conditioning in rat pups. Neurotoxicology and teratology, 31(3), 169–176. [Link]
-
Giorgetti, A., Brunetti, P., & Tagliabracci, A. (2022). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Current drug metabolism, 23(1), 2-12. [Link]
-
Sych, Y., & Chernysheva, M. (2021). Techniques for in vivo serotonin detection in the brain: State of the art. Reviews in the Neurosciences, 32(4), 369-383. [Link]
-
Abdalla, A., Atcherley, C. W., Pathirathna, P., Kist, A. M., & Hashemi, P. (2017). In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry. Frontiers in molecular neuroscience, 10, 29. [Link]
-
Slocum, S. T., Chatha, M., Celorrio, V., Jones, G., Calvert, M. B., & Sarpong, R. (2022). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society, 144(30), 13689–13700. [Link]
-
Barnes, S. A., Young, J. W., & Geyer, M. A. (2011). Effects of subchronic phencyclidine (PCP) treatment on social behaviors, and operant discrimination and reversal learning in C57BL/6J mice. Frontiers in behavioral neuroscience, 5, 60. [Link]
-
Stahl, S. M. (2014). Are we done with trazodone? The potential for damage by m-CPP–a metabolite of trazodone. Acta Neuropsychiatrica, 26(3), 131-133. [Link]
-
Tarasova, O. A., Shornikova, M. V., Epshtein, O. I., & Sergeeva, S. A. (2016). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of psychopharmacology, 30(11), 1189-1197. [Link]
-
Gore, A. C. (2023). A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. Toxics, 11(11), 934. [Link]
-
Itzhak, Y., & Alerhand, S. (1989). Rat brain PCP receptors: alterations in binding parameters following chronic administration of opiate agonists and antagonists. The FASEB journal, 3(7), 1868-1872. [Link]
-
Satała, G., Podleśny-Głowiak, K., Dróż-Różycka, A., Kuder, K. J., Latacz, G., Głuch-Lutwin, M., ... & Bojarski, A. J. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. International journal of molecular sciences, 24(13), 10834. [Link]
-
Coderc, E., Cerruti, P., Rouayrenc, J. F., Kamenka, J. M., & Vignon, J. (1995). PCP receptor and dopamine uptake sites are discriminated by chiral TCP and BTCP derivatives of opposite configuration. European journal of medicinal chemistry, 30(6), 463-470. [Link]
-
Wikipedia. Phencyclidine. [Link]
-
Mueller, E. A., Murphy, D. L., & Sunderland, T. (1986). Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. The Journal of clinical endocrinology and metabolism, 62(4), 681-686. [Link]
-
Gore, A. C. (2023). A Scoping Review of Neurotoxic and Behavioral Outcomes Following Polychlorinated Biphenyl (PCB) Exposure in Post-Weaned Rodents. Toxics, 11(11), 934. [Link]
-
Reddy, A. S., & Reddy, P. N. (2009). Synthesis, Characterization and Antimicrobial Activity Studies of 1-and 2-[4-{(4-Chloro phenyl) phenyl methyl}-1-piperazinyl] sulphonyl naphthalenes. Asian Journal of Chemistry, 21(9), 7013. [Link]
-
MedlinePlus. Serotonin syndrome. [Link]
-
Rao, T. S., Cler, J. A., Mick, S. J., Ragan, D. M., Lanthorn, T. H., & Contreras, P. C. (1991). PCP/NMDA receptor-channel complex and brain development. Molecular neurobiology, 5(2-4), 213-225. [Link]
-
Fuller, R. W. (1992). Effects of p-chloroamphetamine on brain serotonin neurons. Neurochemical research, 17(5), 449-456. [Link]
-
Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. ACNP, 1-32. [Link]
-
Foong, A. L., Grindrod, K. A., & Patel, T. (2019). The Serotonin Syndrome: From Molecular Mechanisms to Clinical Practice. International journal of molecular sciences, 20(9), 2288. [Link]
-
Ruotsalainen, S., Sirviö, J., Jäkälä, P., Puumala, T., MacDonald, E., & Riekkinen, P. (1997). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural brain research, 83(1-2), 17-27. [Link]
-
Mayo Clinic. Serotonin syndrome. [Link]
-
Simon, L. V., & Keenaghan, M. (2022). Serotonin Syndrome. StatPearls. [Link]
-
Zhong, P., & Yan, Z. (2011). Serotonin facilitates long-term depression induction in prefrontal cortex via p38 MAPK/Rab5-mediated enhancement of AMPA receptor internalization. The Journal of physiology, 589(Pt 18), 4435–4449. [Link]
-
Samanin, R., O'Connor, S., & Curzon, G. (1992). Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. Psychopharmacology, 107(2-3), 229-235. [Link]
-
Antri, M., Orsal, D., & Barthe, J. Y. (2001). The serotonergic 5-HT(2C) agonist m-chlorophenylpiperazine increases weight-supported locomotion without development of tolerance in rats with spinal transections. Experimental neurology, 170(1), 117-127. [Link]
-
Gallopin, T., Luppi, P. H., Cauli, B., Urade, Y., Hayaishi, O., & Lambolez, B. (2016). Serotonin differentially modulates excitatory and inhibitory synaptic inputs to putative sleep-promoting neurons of the ventrolateral preoptic nucleus. Neuropharmacology, 107, 249-260. [Link]
-
Shirayama, Y., Nishiguchi, N., & Umino, A. (1996). Effects of repeated phencyclidine treatment on serotonin transporter in rat brain. Japanese journal of pharmacology, 71(4), 359-362. [Link]
-
Bagdy, G., Szemeredi, K., Hill, J. L., & Murphy, D. L. (1988). The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat. Neuropharmacology, 27(10), 975-980. [Link]
-
Sarmah, K. N., Sarma, M. R., & Chetia, A. (2014). Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research, 6(9), 127-132. [Link]
-
Haleem, D. J. (1993). Function specific supersensitivity of m-chlorophenyl piperazine-induced serotonergic neurotransmission in female compared to male rats. Life sciences, 52(25), PL279-PL284. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 133-142. [Link]
-
Charney, D. S., Heninger, G. R., & Sternberg, D. E. (1989). Effects of serotonin antagonists on m-chlorophenylpiperazine-mediated responses in normal subjects. Archives of general psychiatry, 46(7), 635-641. [Link]
-
Zhu, H., Wang, N., Yao, L., Chen, X., & Li, X. (2004). Effects of PCP on basal releases of dopamine, serotonin, glutamate, and GABA. Neuroreport, 15(10), 1613-1616. [Link]
-
Nabeshima, T., & Hiramatsu, M. (1989). Serotonergic involvement in phencyclidine-induced behaviors. Pharmacology, biochemistry, and behavior, 32(1), 101-108. [Link]
-
Naia, L., & Rego, A. C. (2024). Serotonin effects on human iPSC-derived neural cell functions: from mitochondria to depression. Cellular and Molecular Life Sciences, 81(1), 113. [Link]
-
Papazisis, G., & Fountoulakis, K. N. (2014). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current medicinal chemistry, 21(34), 3935-3945. [Link]
-
Ichikawa, J., & Meltzer, H. Y. (2002). Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Psychiatry and clinical neurosciences, 56(5), 447-458. [Link]